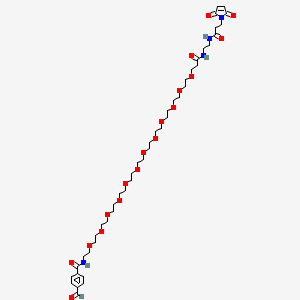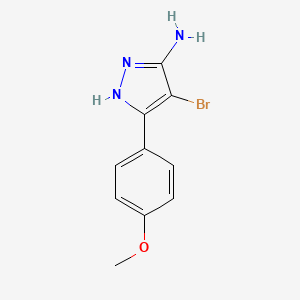![molecular formula C25H23BrN4OS B12045771 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B12045771.png)
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mésitylacétamide est un composé organique complexe appartenant à la classe des dérivés de triazole. Ce composé se caractérise par la présence d’un cycle triazole, d’un groupe bromophényle, d’un groupe phényle et d’une partie mésitylacétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mésitylacétamide implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle triazole : Cette étape peut être réalisée par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction des groupes bromophényle et phényle : Ces groupes peuvent être introduits par des réactions de substitution électrophile aromatique.
Attachement du groupe sulfanyl : Cette étape implique la réaction du dérivé triazole avec un composé thiolique.
Formation de la partie mésitylacétamide : Cette étape peut être réalisée par réaction du composé intermédiaire avec le chlorure de mésityle en présence d’une base.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, le criblage à haut débit pour les conditions de réaction optimales et l’utilisation de catalyseurs pour améliorer l’efficacité de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mésitylacétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe bromophényle peut être réduit pour former le dérivé phényle correspondant.
Substitution : L’atome de brome dans le groupe bromophényle peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles tels que des amines, des thiols ou des alcoolates peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés phényliques.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mésitylacétamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment en tant que candidat médicament pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements.
Applications De Recherche Scientifique
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action du 2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mésitylacétamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole et le groupe sulfanyl sont des groupes fonctionnels clés qui contribuent à son activité biologique. Le composé peut interagir avec des enzymes, des récepteurs ou d’autres protéines, conduisant à la modulation de voies biochimiques spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mésitylacétamide
- 2-{[5-(4-fluorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mésitylacétamide
- 2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mésitylacétamide
Unicité
L’unicité du 2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mésitylacétamide réside dans la présence du groupe bromophényle, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues. L’atome de brome peut influencer la réactivité du composé, l’affinité de liaison aux cibles moléculaires et l’activité biologique globale.
Propriétés
Formule moléculaire |
C25H23BrN4OS |
|---|---|
Poids moléculaire |
507.4 g/mol |
Nom IUPAC |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23BrN4OS/c1-16-13-17(2)23(18(3)14-16)27-22(31)15-32-25-29-28-24(19-9-11-20(26)12-10-19)30(25)21-7-5-4-6-8-21/h4-14H,15H2,1-3H3,(H,27,31) |
Clé InChI |
LOPVGZCZZRZIQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12045688.png)


![4-hydroxy-N-(5-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12045723.png)


![(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045740.png)

![1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline](/img/structure/B12045751.png)

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12045761.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12045764.png)

![5-(3-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12045772.png)
